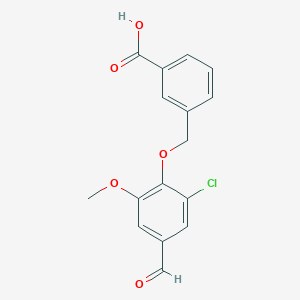

3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid

Description

Properties

IUPAC Name |

3-[(2-chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO5/c1-21-14-7-11(8-18)6-13(17)15(14)22-9-10-3-2-4-12(5-10)16(19)20/h2-8H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKFUNIQCGBKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the etherification of 3,4-dichlorobenzotrifluoride with a suitable phenol derivative under basic conditions, followed by formylation and methoxylation reactions . The reaction conditions often require the use of catalysts such as crown ethers and solvents like dimethyl sulfoxide (DMSO) and toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 3-((2-Chloro-4-carboxy-6-methoxyphenoxy)methyl)benzoic acid.

Reduction: 3-((2-Chloro-4-hydroxymethyl-6-methoxyphenoxy)methyl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with similar structural features to 3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid exhibit significant anticancer properties. The presence of the chloro and methoxy groups can enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of benzoic acids can inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators, which are critical in inflammatory responses. This application is particularly relevant in treating conditions such as arthritis and chronic inflammatory diseases .

Diabetes Management

In the realm of diabetes research, related compounds have been explored for their potential to improve insulin sensitivity and reduce blood glucose levels. The structural modifications present in 3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid could provide a scaffold for developing new antidiabetic agents .

Agricultural Science

Herbicide Development

Given its structural characteristics, this compound can be evaluated for herbicidal activity. Compounds similar to benzoic acids are often investigated for their ability to inhibit plant growth by interfering with specific biochemical pathways. The potential use of 3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid as a herbicide could lead to the development of more effective agricultural chemicals that target weed species while minimizing harm to crops .

Pesticide Formulations

The compound can also be considered in formulating pesticides, particularly those aimed at controlling pests resistant to conventional treatments. Its efficacy could be enhanced through specific formulations that improve bioavailability and target specificity, thereby reducing environmental impact .

Material Science

Polymer Chemistry

In material science, 3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid can serve as a monomer or additive in polymer synthesis. Its chemical properties may contribute to enhancing the thermal stability and mechanical strength of polymers. Research into its incorporation into polymer matrices could lead to innovative materials with tailored properties for specific applications .

Nanotechnology

The compound's unique structure may allow it to be functionalized for use in nanotechnology applications, such as drug delivery systems or as a component in nanocomposites. The ability to modify its surface characteristics could facilitate interactions with biological systems or enhance material properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural Analogues in the Triazine Family

Several triazine-based derivatives share structural motifs with the target compound, particularly in the use of substituted phenoxy groups and benzoic acid functionalities:

Key Observations :

- Substituent Effects: The presence of methoxy vs. phenoxy groups (e.g., 4i vs. 4j) significantly alters melting points, likely due to differences in crystallinity and hydrogen bonding .

- Functional Group Reactivity : The methyl ester in 5k reduces polarity compared to the free carboxylic acid in 4i/4j, impacting solubility and synthetic utility .

Ether-Linked Analogues

Compounds with ether linkages and benzoic acid groups, though lacking triazine cores, provide insights into the role of the formyl-chloro-methoxy phenoxy moiety:

- 4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2) : A precursor with benzyl and phenethoxy groups; synthesized via Cs₂CO₃-mediated alkylation . Oxidation of the formyl group in such intermediates could yield carboxylic acid derivatives akin to the target compound.

- 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid: Features a propanoic acid chain instead of a methylene-benzoic acid linkage. This structural variation may influence metabolic stability in pharmaceutical applications .

Functional Group-Driven Comparisons

- Formyl Group Reactivity : The aldehyde functionality in the target compound and analogues (e.g., 4i, 4j) enables further derivatization (e.g., condensation reactions), a critical feature in drug design .

- Chloro vs. Fluoro Substituents : Compounds like 2-chloro-6-fluoro-3-formylbenzoic acid highlight how halogen positioning affects electronic properties and binding interactions .

Implications for Research and Development

The target compound’s structural uniqueness—particularly the chloro-formyl-methoxy phenoxy motif—positions it as a versatile intermediate for pharmaceuticals (e.g., HDAC inhibitors like chidamide ) or agrochemicals. Comparisons with triazine analogues underscore the importance of balancing hydrophobicity (via methoxy/phenoxy groups) and reactivity (via formyl/acid groups) in molecular design.

Biological Activity

3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid is , with a molecular weight of approximately 320.73 g/mol. The compound features a complex structure that includes:

- A benzoic acid moiety

- A chloro group at the second position

- A formyl group at the fourth position

- A methoxy group at the sixth position of the aromatic ring

These functional groups contribute to its reactivity and potential biological properties .

Anti-inflammatory Properties

Preliminary studies suggest that 3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid exhibits anti-inflammatory effects. The presence of the chloro and methoxy groups may enhance its interaction with inflammatory mediators, potentially inhibiting pathways involved in inflammation.

In a study examining various benzoic acid derivatives, compounds similar to this one demonstrated significant inhibition of pro-inflammatory cytokines, indicating a potential for therapeutic use in inflammatory diseases .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its mechanism appears to involve the inhibition of key proteins associated with tumor growth. For instance, it has been suggested that compounds with similar structures can inhibit Murine Double Minute 2 (MDM2), a protein that negatively regulates the tumor suppressor p53. Inhibition of MDM2 leads to increased p53 activity, promoting apoptosis in cancer cells .

A comparative study highlighted that derivatives of benzoic acid with modifications at specific positions showed varied efficacy against different cancer cell lines. The results indicated that some compounds exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity .

The biological activity of 3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid can be attributed to several mechanisms:

- Protein Interaction : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.

- Inhibition of Tumor Growth : By inhibiting MDM2, the compound can lead to activation of p53, which is crucial for cell cycle regulation and apoptosis .

- Reactive Functional Groups : The presence of multiple functional groups allows for diverse interactions within biological systems, enhancing its therapeutic potential.

Case Study 1: Antitumor Efficacy

In a study focusing on the antitumor efficacy of benzoic acid derivatives, 3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid was tested in xenograft models. The results showed moderate tumor growth inhibition at doses around 100 mg/kg over a period of 14 days. Notably, the compound induced significant apoptosis in treated tumors as evidenced by cleaved PARP and caspase activity assays .

Case Study 2: Inflammatory Response Modulation

Another investigation evaluated the anti-inflammatory effects by measuring cytokine levels in animal models subjected to inflammatory stimuli. The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for 3-((2-Chloro-4-formyl-6-methoxyphenoxy)methyl)benzoic acid and its structural analogs?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:

- Step 1: React 2,4,6-trichlorotriazine with substituted phenols (e.g., 4-methoxyphenol) in the presence of DIPEA at low temperatures (-35°C) to form triazine intermediates .

- Step 2: Introduce formyl or chloro-substituted aromatic groups via sequential coupling with vanillin derivatives or halogenated phenols at elevated temperatures (40–45°C) .

- Step 3: Functionalize the benzoic acid moiety using methyl 3-aminobenzoate, followed by hydrolysis to yield the final product .

Key Parameters: - Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC (Rf values: 0.18–0.62 in hexane/EtOAC or hexane/EtOH systems) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H NMR: Assign peaks based on substituent-induced shifts. For example:

- δ 3.76–3.86 ppm (singlet, methoxy groups).

- δ 6.96–7.29 ppm (aromatic protons).

- δ 192.6 ppm (aldehyde proton in ¹³C NMR) .

- Melting Point: Confirm purity by comparing observed values (e.g., 180–182°C) with literature data .

- Chromatography: Use HPLC (≥98% purity) and column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) for purification .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing halogenated derivatives of this compound?

Methodological Answer:

- Catalyst Screening: Replace FeCl₃ with milder catalysts (e.g., DIPEA) to reduce side reactions during chlorination .

- Temperature Control: Maintain strict temperature ranges (e.g., -35°C for triazine coupling) to prevent decomposition .

- Purification Strategies: Use preparative HPLC for challenging separations, especially for isomers or byproducts with similar Rf values .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Signal Overlap: For unresolved NMR peaks (e.g., δ 171.4–173.0 ppm in ¹³C NMR), employ higher-field instruments (500 MHz+) or 2D techniques (HSQC, HMBC) .

- X-ray Crystallography: Confirm ambiguous substituent positions using single-crystal diffraction (e.g., bond angles in triazine rings) .

- Computational Validation: Compare experimental IR/UV spectra with DFT-predicted vibrational modes or electronic transitions .

Q. What strategies are effective for studying the biological activity of this compound’s derivatives?

Methodological Answer:

- Targeted Analog Synthesis: Modify the chloro, formyl, or methoxy groups to generate libraries for SAR studies. For example, replace the aldehyde with cyano or sulfonyl groups to assess bioactivity shifts .

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .

- In Vitro Assays: Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX inhibition) for triazolothiadiazine derivatives .

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.